molecular formula C20H17FN4S B2936351 (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile CAS No. 637748-02-8

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile

Cat. No.: B2936351
CAS No.: 637748-02-8
M. Wt: 364.44
InChI Key: RLTOIBIXSLFJJN-CCEZHUSRSA-N
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Description

This compound features a benzothiazole core conjugated with a piperazine ring substituted at the 4-position with a 4-fluorophenyl group.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4S/c21-16-5-7-17(8-6-16)25-11-9-24(10-12-25)14-15(13-22)20-23-18-3-1-2-4-19(18)26-20/h1-8,14H,9-12H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTOIBIXSLFJJN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a piperazine group, and a prop-2-enenitrile structure. These functional groups are known to contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of benzothiazole possess a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have reported that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has been shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some benzothiazole derivatives demonstrate antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

  • Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that it effectively inhibited cell proliferation with IC50 values in the low micromolar range (approximately 4.36 µM) .
  • Mechanism of Action : The anticancer properties were attributed to the compound's ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

  • In Vitro Testing : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.015 µg/mL .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that the compound may also act as an ROS scavenger, which could contribute to its protective effects against oxidative stress in cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesMechanism of Action
AnticancerMDA-MB-2314.36 µMApoptosis induction
AnticancerNUGC-3Low micromolar rangeCell cycle arrest
AntimicrobialStaphylococcus aureus0.015 µg/mLCell wall synthesis inhibition
AntimicrobialEnterococcus faecalis0.25 µg/mLUnknown; potential ROS scavenging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Benzothiazole vs. Benzimidazole: The compound in , (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, replaces benzothiazole with benzimidazole. Benzimidazole derivatives are noted for broad pharmacological activities, including antifungal and antiparasitic effects, attributed to their ability to intercalate DNA or inhibit microtubule assembly. In contrast, benzothiazoles (as in the target compound) often exhibit stronger π-π stacking due to the sulfur atom’s electronegativity, which may enhance target binding .
  • Thiazole vs. Benzothiazole: The compound in , (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, substitutes benzothiazole with a simpler thiazole ring.

Piperazine Substitutions

  • 4-Fluorophenyl vs. Morpholine Sulfonyl: The compound in , (E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile, replaces the 4-fluorophenyl-piperazine group with a morpholine sulfonyl moiety. The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
  • Di-fluorophenyl vs. Mono-fluorophenyl: and describe (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol, which has a bis-fluorinated aryl group on piperazine. The additional fluorine increases steric bulk and electron-withdrawing effects, possibly enhancing receptor selectivity but complicating synthesis due to regiochemical challenges .

Functional Group Modifications

  • Nitrile vs. Ketone: The compound in , (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one, replaces the nitrile group with a ketone. Nitriles (as in the target compound) are metabolically stable and act as hydrogen-bond acceptors, whereas ketones may undergo redox metabolism, reducing bioavailability .

Physicochemical and Structural Properties

Property Target Compound Compound Compound
Molecular Weight ~437.5 g/mol (estimated) 537.17 g/mol 393.38 g/mol
Predicted CCS (Ų) Not reported 221.3 ([M+H]+) Not reported
Key Substituents 4-Fluorophenyl, benzothiazole, nitrile Morpholine sulfonyl, benzimidazole Nitro, thiazole
logP (estimated) ~3.5 (moderate lipophilicity) ~2.8 (higher polarity) ~2.1 (high polarity)

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